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Compound of Interest

Compound Name: AVG-233

Cat. No.: B1192212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and

mechanism of action of AVG-233, a potent, orally bioavailable inhibitor of the Respiratory

Syncytial Virus (RSV). The information is compiled from preclinical studies and is intended to

provide a detailed understanding of the compound's antiviral properties for research and

development purposes.

Executive Summary
AVG-233 is a first-in-class, noncompetitive, allosteric inhibitor of the Respiratory Syncytial Virus

(RSV) RNA-dependent RNA polymerase (RdRp), the L protein.[1][2] It exhibits nanomolar

activity against a range of clinical RSV isolates and possesses a favorable selectivity index.[1]

[3][4] The direct binding of AVG-233 to the viral L protein has been unequivocally confirmed

through biochemical and biophysical methods.[1][5] Mechanistically, AVG-233 obstructs the

early stages of viral RNA synthesis, specifically impeding the transition from initiation to

elongation after the incorporation of a few nucleotides.[1][3][6] This guide details the key

experiments that elucidated the target and mechanism of AVG-233, presenting the quantitative

data and experimental protocols in a structured format.

Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of

AVG-233 with its target and its antiviral activity.
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Table 1: Binding Affinity and In Vitro Inhibition of AVG-233

Parameter Target Value
Experimental
Method

Dissociation Constant

(KD)

Full-length RSV L

protein
38.3 µM

Biolayer

Interferometry (BLI)[1]

Dissociation Constant

(KD)

Truncated L1-1749

protein
53.1 µM

Biolayer

Interferometry (BLI)[1]

Half-maximal

Inhibitory

Concentration (IC50)

Full-length L protein

(RNA elongation)
~39 µM

In vitro RdRp Assay[1]

[6]

Half-maximal

Inhibitory

Concentration (IC50)

Truncated L1-1749

protein (RNA

elongation)

13.7 µM
In vitro RdRp Assay[1]

[5]

Table 2: Antiviral Activity and Pharmacokinetic Properties of AVG-233

Parameter Value Cell/System

Half-maximal Effective

Concentration (EC50)
Nanomolar range

Clinical RSV isolates in cell

culture[1][3][4]

Selectivity Index (SI =

CC50/EC50)
>1660 Cell Culture[1][4][7]

Oral Bioavailability ~34% Mice[2][3][8]

Half-life (t1/2) >5 hours Mice (oral administration)[3]

Maximum Plasma

Concentration (Cmax)
~2 µM Mice (20 mg/kg oral dose)[3]

Target Identification and Validation
The primary molecular target of AVG-233 was identified as the RSV L protein, the catalytic core

of the viral replication and transcription machinery.
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Direct Binding Confirmation
Biolayer interferometry (BLI) was employed to demonstrate a direct interaction between AVG-
233 and purified RSV L protein. The experiments confirmed binding to both the full-length L

protein and a truncated, yet functionally active, L1-1749 fragment, which contains the entire

RdRp domain.[1][5] This confirmed that the binding site resides within this N-terminal portion of

the protein.[1]

Binding Site Mapping via Photoaffinity Labeling
To pinpoint the binding site, photoaffinity labeling studies were conducted using photoreactive

analogs of AVG-233.[9][10] These analogs were incubated with the L protein, and upon UV

irradiation, formed covalent bonds with residues in close proximity. Subsequent liquid

chromatography-mass spectrometry (LC-MS/MS) analysis of the cross-linked protein identified

peptides within the capping, connecting, and methyltransferase (MTase) domains of the L

protein.[1][9][10] This localizes the AVG-233 binding pocket to a dynamic interface between

these key functional domains.[1][4]

Resistance Mutation Analysis
The generation of RSV mutants resistant to AVG-233 provided further validation of the L

protein as the target. Key resistance mutations were identified at positions L1502Q, Y1631H,

and H1632Q within the L protein.[1][6] These residues are located at the interface of the RdRp

and MTase domains, consistent with the photoaffinity labeling results and supporting the

allosteric nature of the inhibition.[1][9]

Mechanism of Action
AVG-233 acts as a noncompetitive inhibitor of the RSV RdRp.[1] Its mechanism is distinct from

that of nucleoside analogs.

Inhibition of RNA Synthesis
In vitro RdRp assays, utilizing either a promoter-containing RNA template for de novo synthesis

or a primer/template for elongation, revealed that AVG-233 dose-dependently inhibits RNA

synthesis.[1][3][6]
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Post-Initiation Blockade
A detailed analysis of the RNA products formed in the presence of AVG-233 showed that the

inhibitor does not prevent the initiation of RNA synthesis. Instead, it predominantly blocks the

polymerase after the incorporation of approximately four nucleotides.[1][6] This suggests that

AVG-233 interferes with a crucial conformational change required for the polymerase to

transition from the initiation to the elongation phase of RNA synthesis.[1][4][5] It is hypothesized

that AVG-233 locks the polymerase in its initiation conformation, possibly by preventing the

reorganization of the L protein's priming-capping loop.[1]
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Click to download full resolution via product page

Caption: AVG-233 inhibits the conformational change required for the RSV polymerase to

transition from initiation to elongation.

Experimental Protocols
Biolayer Interferometry (BLI)

Objective: To confirm direct binding of AVG-233 to the RSV L protein.

Methodology:

Purified full-length L protein or the L1-1749 fragment was prepared using a

baculovirus/insect cell expression system.[1]

The protein was immobilized on a biosensor tip.

The tip was dipped into solutions containing varying concentrations of AVG-233 to

measure the association rate.

The tip was then moved to a buffer-only solution to measure the dissociation rate.

Binding kinetics (kon, koff) and the dissociation constant (KD) were calculated from the

resulting sensorgrams.[1][5]
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Caption: Workflow for Biolayer Interferometry (BLI) to measure AVG-233 binding to the RSV L

protein.

In Vitro RdRp Assay
Objective: To quantify the inhibitory effect of AVG-233 on viral RNA synthesis.

Methodology:

Reactions were assembled containing purified RSV L-P complexes, a synthetic RNA

template (either for de novo initiation or a primer/template for elongation), and

ribonucleotides including a 32P-labeled GTP tracer.[1][6]

Varying concentrations of AVG-233 or a vehicle control (DMSO) were added to the

reactions.

Reactions were incubated to allow for RNA synthesis.

The reaction was stopped, and the resulting radiolabeled RNA products were separated

by denaturing polyacrylamide gel electrophoresis (PAGE).

The gel was exposed to a phosphor screen, and the bands corresponding to the RNA

products were quantified by densitometry to determine the extent of inhibition and

calculate IC50 values.[1][6][9]

Photoaffinity Labeling
Objective: To identify the binding site of AVG-233 on the L protein.

Methodology:

Photoreactive analogs of AVG-233, containing a photoactivatable group, were

synthesized.[10]

These analogs were incubated with purified L-P complexes to allow for binding.

The mixture was exposed to UV light, which activates the photoreactive group, causing it

to form a covalent bond with nearby amino acid residues of the L protein.
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The covalently modified L protein was isolated, digested into smaller peptides (e.g., with

trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[9]

The resulting mass spectra were analyzed to identify the specific peptides that were cross-

linked to the AVG-233 analog, thereby mapping the binding pocket.[9][10]
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Caption: Experimental workflow for identifying the AVG-233 binding site on the RSV L protein

using photoaffinity labeling.
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Conclusion
The target of AVG-233 has been definitively identified as the RSV L protein. It binds to an

allosteric site at the interface of the capping, connecting, and MTase domains, a region critical

for the conformational flexibility of the polymerase during RNA synthesis. By locking the

polymerase in an early initiation state, AVG-233 effectively prevents the production of full-

length viral RNA, leading to potent antiviral activity. This detailed understanding of its target and

mechanism of action provides a solid foundation for further development and for the design of

next-generation inhibitors targeting this validated druggable site on the RSV polymerase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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